WIN 62,577
Description
WIN 62,577 is a novel non-peptide neurokinin-1 (NK1) tachykinin receptor antagonist with demonstrated efficacy in preclinical models of asthma and inflammation. It selectively inhibits the NK1 receptor, which binds substance P (SP), a neuropeptide implicated in inflammatory responses, pain transmission, and bronchoconstriction .
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,7S,8R,11S,12R)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,15,17,20-22,33H,9-14,16H2,2-3H3/t20-,21+,22+,27+,28+,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCYJDNOPAFFOW-XOAARHKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5CC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568483 | |
| Record name | (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138091-43-7 | |
| Record name | (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to WIN 62,577
Core Synthesis Strategy
The preparation of this compound centers on the condensation of a steroidal ketone with a heterocyclic amine. The foundational method, developed by Venepalli et al. (1992), involves a multi-step process starting with a 3-keto-androstane derivative. Key steps include:
- Formylation of the Steroidal Ketone : The 3-keto-androstane undergoes Claisen-Schmidt condensation with ethyl formate in the presence of sodium ethoxide, yielding an α-hydroxymethylene ketone intermediate.
- Cyclocondensation with 2-Aminobenzimidazole : The α-hydroxymethylene ketone reacts with 2-aminobenzimidazole in refluxing ethanol, forming the pyrimido[1,2-a]benzimidazole ring system fused to the androstane scaffold.
- Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from methanol to achieve >98% purity.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Formylation | Ethyl formate, NaOEt, EtOH | 85 | 90 |
| Cyclocondensation | 2-Aminobenzimidazole, Δ, 12h | 72 | 95 |
| Purification | Silica gel, EtOAc/Hexane (1:3) | 68 | 98 |
Analytical Characterization
Spectroscopic Data
Pharmacological Evaluation
NK-1 Receptor Binding
This compound demonstrated high affinity for substance P receptors ($$ K_i = 2.3 \, \text{nM} $$) in rat brain membranes, as measured by competitive displacement of $$[^3\text{H}]$$Substance P.
Allosteric Modulation of Muscarinic Receptors
Equilibrium binding assays revealed subtype-specific effects:
- M3 Receptor Enhancement : this compound increased acetylcholine (ACh) affinity by 1.8-fold ($$ \text{EC}_{50} = 1.2 \, \mu\text{M} $$).
- M2/M4 Inhibition : Negative cooperativity with $$[^3\text{H}]$$NMS ($$ \alpha = 0.3–0.5 $$) suggested steric hindrance at these subtypes.
Table 2: Receptor Binding Parameters of this compound
| Receptor Subtype | $$ K_{\text{allosteric}} $$ (nM) | Cooperativity ($$ \alpha $$) with ACh |
|---|---|---|
| M1 | 520 ± 45 | 0.9 ± 0.1 |
| M3 | 320 ± 28 | 1.8 ± 0.3 |
| M4 | 890 ± 67 | 0.4 ± 0.1 |
Mechanistic Insights and Structure-Activity Relationships
Role of the Steroidal Scaffold
Deletion of the androstane moiety (e.g., analog 8) abolished allosteric activity, underscoring its role in stabilizing receptor conformations. Molecular docking studies suggest the steroidal D-ring interacts with transmembrane helices 6 and 7 of M3 receptors, facilitating ACh binding.
Heterocyclic Modifications
Industrial-Scale Production and Challenges
Optimization for Batch Synthesis
Chemical Reactions Analysis
WIN 62,577 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ethynyl group to an ethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WIN 62,577 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the allosteric modulation of muscarinic acetylcholine receptors.
Biology: The compound is used in research to understand the role of neurokinin 1 receptors in various biological processes.
Mechanism of Action
WIN 62,577 exerts its effects by binding to the neurokinin 1 receptor and acting as an antagonist. It also interacts with muscarinic acetylcholine receptors (M1-M4) and enhances the affinity of acetylcholine at the M3 receptor through allosteric modulation. This interaction involves binding to a distinct allosteric site on the receptor, which increases the receptor’s affinity for acetylcholine without directly competing with acetylcholine for the primary binding site .
Comparison with Similar Compounds
Research Findings and Implications
- This compound in Asthma: this compound reduced BALF SP levels by 45% and eosinophil counts by 50% in OVA-challenged mice, matching dexamethasone’s efficacy .
- Unanswered Questions : The proteasome activation observed with this compound raises questions about its specificity. Further studies are needed to determine whether this effect is mediated via NK1 or unrelated pathways.
- Competitor Limitations : CP-96,345’s species-specificity and osanetant’s focus on CNS targets highlight this compound’s advantage in peripheral inflammatory diseases like asthma.
Q & A
Q. What experimental models are most appropriate for evaluating WIN 62,577’s efficacy in modulating airway inflammation?
Methodological Answer: The murine ovalbumin (OVA)-induced asthma model is widely used due to its ability to recapitulate key features of human asthma, including eosinophilic inflammation and airway hyperresponsiveness (AHR). In this model, this compound (300 μg, intraperitoneal) was administered 1 hour before OVA challenge, with outcomes measured via bronchoalveolar lavage (BAL) cell counts and AHR assessments using non-invasive lung function tests . Key considerations:
- Control Groups : Include naïve (PBS-treated) and positive control (e.g., dexamethasone 2 mg/kg) to validate model sensitivity.
- Outcome Metrics : BAL leukocyte/eosinophil counts and AHR (e.g., enhanced pause [Penh] values) are critical for assessing anti-inflammatory efficacy.
Q. How does this compound’s dosage and administration route impact its pharmacokinetic-pharmacodynamic (PK-PD) profile?
Methodological Answer: Dose optimization requires iterative testing across in vivo models. In the OVA asthma model, 300 μg intraperitoneal this compound reduced BAL eosinophils by ~59% compared to untreated asthmatic mice, but suboptimal dosing (e.g., lower doses or oral administration) may reduce bioavailability. Key steps:
Q. What statistical methods are recommended for analyzing this compound’s efficacy in preclinical studies?
Methodological Answer: Use parametric tests (e.g., ANOVA with Tukey’s post hoc) for normally distributed data (e.g., BAL cell counts). For non-normal data (e.g., skewed AHR measurements), apply non-parametric tests (e.g., Kruskal-Wallis). Example:
- In the OVA model, this compound reduced eosinophils from 15.13 ± 2.84 (asthma group) to 6.17 ± 1.18 (intervention group) (p<0.01) .
- Power Analysis : Ensure sample sizes (e.g., n=8/group) are justified via pre-study power calculations (α=0.05, β=0.2) .
Advanced Research Questions
Q. How can contradictory data between this compound and dexamethasone in eosinophil suppression be resolved?
Methodological Answer: While both this compound and dexamethasone reduced eosinophils significantly (p<0.01), dexamethasone showed marginally better efficacy (5.88 ± 1.37 vs. 6.17 ± 1.18). Potential explanations:
- Mechanistic Differences : Dexamethasone broadly suppresses inflammation via glucocorticoid receptors, whereas this compound targets neurokinin-1 receptor (NK-1R)-mediated pathways.
- Experimental Variables : Timing of administration (pre- vs. post-challenge) or strain-specific responses (e.g., BALB/c vs. C57BL/6 mice).
- Follow-Up : Conduct RNA-seq on lung tissue to compare gene expression profiles (e.g., IL-5, IL-13, NK-1R) .
Q. What factorial design principles apply when studying this compound’s interaction with adjunct therapies?
Methodological Answer: A 2×2 factorial design can evaluate synergies between this compound and other anti-inflammatory agents (e.g., β2-agonists or IL-4 inhibitors). Example framework:
Q. How can translational challenges be addressed when extrapolating this compound’s murine data to human asthma?
Methodological Answer:
- Species-Specific NK-1R Affinity : Validate this compound’s binding affinity to human vs. murine NK-1R using surface plasmon resonance (SPR) assays.
- Humanized Models : Use human NK-1R transgenic mice or ex vivo human lung tissue slices to assess efficacy.
- Dose Scaling : Apply allometric scaling (e.g., body surface area normalization) to estimate human-equivalent doses .
Data Interpretation and Reporting
Q. What frameworks support robust theoretical integration of this compound’s mechanism into neurogenic inflammation models?
Methodological Answer: Link findings to the "neurogenic inflammation" paradigm, where substance P (SP) binding to NK-1R drives leukocyte recruitment and vascular leakage. Use systems biology tools (e.g., pathway enrichment analysis) to map this compound’s effects on SP/NK-1R signaling nodes (e.g., NF-κB, MAPK) .
Q. How should researchers address potential bias in preclinical this compound studies?
Methodological Answer:
- Blinding : Ensure outcome assessors are blinded to treatment groups.
- Randomization : Use block randomization to distribute confounders (e.g., litter effects in mice).
- Reporting Standards : Adhere to ARRIVE 2.0 guidelines for preclinical data transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
